1H-Benzotriazole-4-sulfonic acid chemical structure and physical properties
1H-Benzotriazole-4-sulfonic acid chemical structure and physical properties
An In-Depth Technical Guide to 1H-Benzotriazole-4-sulfonic Acid: Structure, Properties, and Applications
Introduction: A Molecule of Dual Functionality
In the landscape of industrial and pharmaceutical chemistry, molecules that offer multiple functionalities from a single, stable core are of immense value. 1H-Benzotriazole-4-sulfonic acid (CAS No. 26725-50-8) is a prime example of such a compound. As a sulfonated derivative of the well-known heterocyclic compound 1H-Benzotriazole, it marries the potent metal-chelating and ultraviolet-absorbing properties of the benzotriazole ring with the high aqueous solubility and reactivity conferred by the sulfonic acid group.[1][2] This unique combination makes it an indispensable tool in applications ranging from advanced corrosion inhibition to the synthesis of pharmaceutical intermediates.[1][3]
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of 1H-Benzotriazole-4-sulfonic acid. We will delve into its fundamental chemical and physical properties, explore plausible synthetic and analytical methodologies, and examine the mechanisms behind its most critical applications. The narrative is structured to not only present data but to explain the causal relationships that underpin its utility, providing a robust framework for its application in both research and industrial settings.
Chapter 1: Molecular Identity and Chemical Structure
The foundation of 1H-Benzotriazole-4-sulfonic acid's utility lies in its distinct molecular architecture. It features a bicyclic system where a benzene ring is fused to a 1,2,3-triazole ring, with a sulfonic acid moiety substituted on the benzene portion of the molecule.
Table 1: Chemical Identifiers and Structural Data
| Identifier | Value | Source(s) |
| IUPAC Name | 1H-1,2,3-benzotriazole-4-sulfonic acid | [4] |
| CAS Number | 26725-50-8 | [1][3][4][5] |
| Synonyms | 1H-Benzotriazole-4-sulfonic acid, 2H-benzotriazole-4-sulfonic acid | [6][7] |
| Molecular Formula | C₆H₅N₃O₃S | [1][3][5] |
| Molecular Weight | 199.19 g/mol | [1][3][5] |
| SMILES String | OS(=O)(=O)c1cccc2[nH]nnc12 | [3] |
| InChI Key | WVKWKEWFTVEVCF-UHFFFAOYSA-N | [3][4] |
Chapter 2: Physicochemical Properties
The physical properties of 1H-Benzotriazole-4-sulfonic acid are a direct consequence of its chemical structure, particularly the presence of the highly polar sulfonic acid group.
Table 2: Summary of Physical and Chemical Properties
| Property | Value | Source(s) |
| Appearance | Grey to beige powder/solid | [1][3] |
| Melting Point | 285 °C (decomposes) | [1][3][8][9] |
| Solubility | High solubility in water | [1][2] |
| Density | 1.792 g/cm³ | [9] |
| pKa | Not available in cited literature. The sulfonic acid group is expected to be strongly acidic (pKa < 1), while the N-H proton on the triazole ring is expected to be weakly acidic. | |
| LogP | -0.96 to 1.29 (Discrepancy in sources noted) | [4][9] |
The most significant physicochemical feature is its high water solubility, a stark contrast to its parent compound, 1H-Benzotriazole, which is only slightly soluble in water.[2][10] This property is crucial for its application in aqueous systems, such as industrial water treatment for corrosion inhibition, where it can be easily formulated and deployed.[2]
Chapter 3: Synthesis and Purification: A Plausible Strategy
While specific, detailed protocols for the sulfonation of 1H-Benzotriazole are not prevalent in publicly available literature, a robust synthetic strategy can be designed based on well-established principles of organic chemistry. The process involves a two-step approach: first, the synthesis of the 1H-Benzotriazole precursor, followed by its electrophilic aromatic sulfonation.
Part 1: Synthesis of 1H-Benzotriazole Precursor
The foundational method for synthesizing the benzotriazole core is the reaction of o-phenylenediamine with a diazotizing agent, such as sodium nitrite, in an acidic medium like acetic acid.[7][11][12]
Causality Behind Experimental Choices:
-
Acidic Medium: Acetic acid protonates sodium nitrite to form nitrous acid (HNO₂) in situ, the active diazotizing agent.
-
Diazotization: One amino group of o-phenylenediamine attacks the nitrous acid, initiating the formation of a diazonium salt.
-
Intramolecular Cyclization: The second, neighboring amino group then attacks the diazonium group, leading to a rapid intramolecular cyclization to form the stable triazole ring.[11]
-
Temperature Control: The initial cooling to 5°C is critical to control the formation of the diazonium intermediate, while the subsequent exothermic reaction drives the cyclization to completion.[12]
Experimental Protocol: Synthesis of 1H-Benzotriazole (Adapted from Organic Syntheses) [12]
-
Dissolution: In a 1 L beaker, dissolve o-phenylenediamine (108 g, 1 mole) in a mixture of glacial acetic acid (120 g, 2 moles) and water (300 mL), warming slightly to obtain a clear solution.
-
Cooling: Place the beaker in an ice-water bath and cool the solution to 5°C with stirring.
-
Diazotization: In a separate vessel, dissolve sodium nitrite (75 g, 1.09 moles) in cold water (120 mL). Add this solution all at once to the cooled o-phenylenediamine solution.
-
Reaction: The mixture will warm rapidly to 70-80°C and change color. Allow the solution to stand at room temperature for 1 hour as it cools.
-
Isolation: Cool the mixture further in an ice bath to solidify the product. Collect the crude solid by vacuum filtration, wash with ice-cold water (200 mL), and dry.
-
Purification: The crude product can be purified by vacuum distillation, collecting the fraction at 201–204°C (15 mm Hg), followed by recrystallization from benzene.
Caption: Workflow for the synthesis of the 1H-Benzotriazole precursor.
Part 2: Plausible Sulfonation of 1H-Benzotriazole
The introduction of the sulfonic acid group onto the benzotriazole ring is an electrophilic aromatic substitution. While nitration of benzotriazole at the 4-position is documented using a mixture of nitric and sulfuric acids[7], a similar and standard approach for sulfonation would involve using fuming sulfuric acid (oleum).
Causality Behind Experimental Choices:
-
Electrophile Generation: Fuming sulfuric acid contains sulfur trioxide (SO₃), a powerful electrophile required to attack the electron-rich benzene ring of the benzotriazole system.
-
Regioselectivity: The substitution is expected to occur at the 4- or 7-position of the benzene ring, which are electronically activated.
Theoretical Protocol: Synthesis of 1H-Benzotriazole-4-sulfonic Acid
-
Charging Reactor: In a suitable glass-lined reactor equipped with mechanical stirring and temperature control, charge 1H-Benzotriazole.
-
Sulfonation: Slowly add fuming sulfuric acid (20% SO₃) to the reactor while maintaining the temperature below 30°C to control the exothermic reaction.
-
Reaction: Once the addition is complete, heat the reaction mixture to 80-100°C and hold for several hours, monitoring the reaction progress via a suitable analytical method (e.g., HPLC).
-
Quenching: After completion, cool the reaction mass and carefully quench it by pouring it onto ice.
-
Isolation & Purification: The product, being water-soluble, will remain in the aqueous phase. Neutralization with a base like calcium carbonate can precipitate excess sulfate, which is then filtered off. The resulting solution can be concentrated, and the product can be isolated and purified by recrystallization from water or a water/alcohol mixture.
Chapter 4: Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and structure of the final compound. Due to its high polarity, liquid chromatography is the preferred method for analysis.
Protocol: Analysis by Reversed-Phase LC-MS
This protocol provides a self-validating system for confirming both the molecular weight and purity of the synthesized product.
Rationale: Reversed-phase high-performance liquid chromatography (RP-HPLC) is ideal for separating polar, water-soluble compounds.[2] Coupling it with mass spectrometry (MS) provides unambiguous confirmation of the molecular weight. A C18 column is a standard choice for this type of analysis.[2]
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of 1H-Benzotriazole-4-sulfonic acid in deionized water. Dilute to a working concentration of 10 µg/mL with the initial mobile phase.
-
Chromatographic Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Negative (ESI-).
-
Scan Range: m/z 50-500.
-
Expected Ion: [M-H]⁻ at m/z 198.00.
-
-
Data Analysis: Confirm the retention time of the main peak from the UV chromatogram and verify the mass of the corresponding peak in the mass spectrum. Purity can be estimated from the peak area percentage in the UV chromatogram.
Caption: Analytical workflow for LC-MS characterization.
Chapter 5: Key Applications and Mechanisms of Action
The power of 1H-Benzotriazole-4-sulfonic acid lies in its ability to perform distinct functions driven by its two key structural motifs.
Corrosion Inhibition
Benzotriazole and its derivatives are premier corrosion inhibitors, particularly for copper and its alloys.[3][6] The sulfonic acid derivative retains this property while adding the benefit of high water solubility.
Mechanism of Action: The triazole ring is the active component. The nitrogen atoms donate lone pairs of electrons to form strong covalent and coordination bonds with copper ions on the metal's surface.[3][6] This interaction results in the formation of a dense, polymeric, and passive film of a Cu-BTA complex. This chemisorbed barrier is less than 50 angstroms thick and physically isolates the metal from the corrosive environment, suppressing both anodic (metal dissolution) and cathodic (oxygen reduction) reactions.[4][6][13]
UV Stabilization
The benzotriazole moiety is a chromophore that is highly effective at absorbing damaging ultraviolet radiation, protecting materials like plastics and coatings from photodegradation.[1][5]
Mechanism of Action: The molecule absorbs high-energy photons in the UV-A and UV-B spectrum. This absorbed energy is then rapidly and harmlessly dissipated as heat through a reversible process of photo-tautomerization.[1][5] This internal conversion cycle prevents the UV energy from generating free radicals within a polymer matrix, thus averting chain scission, color fading, and loss of mechanical integrity.[5]
Reagent in Pharmaceutical and Organic Synthesis
The benzotriazole ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds.[11] 1H-Benzotriazole-4-sulfonic acid serves as a versatile water-soluble starting material for creating more complex derivatives.
Synthetic Utility:
-
Precursor for Intermediates: It can be used as a precursor for other key reagents, such as 4-hydroxy-benzotriazole.
-
Building Block for Bioactive Molecules: The benzotriazole scaffold is integral to drugs with a wide range of activities, including antifungal, antiviral, and anticancer properties.[11] The sulfonic acid group can be used as a handle for further reactions or to impart aqueous solubility to a final drug candidate.
-
Formation of Supramolecular Complexes: It serves as a reactant for creating complex structures, such as copper benzotriazolesulfonate phenanthroline complexes.
Caption: Key application areas derived from the core molecule.
Chapter 6: Safety and Handling
Proper handling of 1H-Benzotriazole-4-sulfonic acid is crucial for laboratory safety. The following information is derived from its GHS classification.
Table 3: GHS Safety Information
| Category | Information | Source(s) |
| Pictogram | GHS07 (Exclamation Mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | [3][9] |
| Precautionary Statements | P264, P270, P301+P312, P305+P351+P338, P501 | [3][9] |
Handling Recommendations:
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Use a dust mask (e.g., N95) when handling the powder.[3]
-
Engineering Controls: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
1H-Benzotriazole-4-sulfonic acid stands out as a highly versatile and functionalized chemical. Its properties are not merely a sum of its parts but an emergent synergy between the benzotriazole core and the sulfonic acid group. The former provides the potent anti-corrosion and UV-protective capabilities, while the latter ensures its utility in the aqueous environments where these properties are often most needed. For the medicinal chemist, it represents a water-soluble entry point into the vast and biologically rich world of benzotriazole derivatives. As research continues to uncover new applications for functionalized heterocyclic systems, the importance of well-characterized, multi-purpose building blocks like 1H-Benzotriazole-4-sulfonic acid will only continue to grow.
References
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